N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-13(17)15-12-6-4-11(5-7-12)10-16-9-3-8-14-16/h2-9H,1,10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWISVUQKDTBCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways
Pyrazole Ring Formation
The pyrazole moiety is typically synthesized via cyclocondensation or Vilsmeier-Haack formylation:
Cyclocondensation of Hydrazines with 1,3-Diketones
- Reactants : 3-Methyl-1-phenyl-5-pyrazolone and substituted benzaldehydes.
- Conditions : Sodium acetate (10 mol%) in 70% ethanol, room temperature.
- Yield : 85–95% for pyrazole intermediates.
- Mechanism : Base-catalyzed Knoevenagel condensation followed by cyclization.
Example :
$$
\text{3-Methyl-1-phenyl-5-pyrazolone} + \text{Benzaldehyde} \xrightarrow{\text{NaOAc, EtOH}} \text{4-(Arylmethylene)bis(pyrazol-5-ol)}
$$
Vilsmeier-Haack Formylation
- Reactants : Pyrazole hydrazones with dimethylformamide (DMF) and POCl₃.
- Conditions : 90°C for 2 hours.
- Yield : 70–80% for 5-formylpyrazole derivatives.
Functionalization of the Phenyl Core
The pyrazole is linked to the phenyl ring via a methylene bridge using alkylation or coupling reactions:
Alkylation of 4-Aminophenyl Derivatives
- Reactants : 4-(Bromomethyl)phenylamine and pyrazole.
- Conditions : K₂CO₃ in DMF, 60°C for 12 hours.
- Yield : 65–75% for N-[4-(pyrazol-1-ylmethyl)phenyl]amine.
Mechanism : Nucleophilic substitution (SN2) at the benzylic position.
Palladium-Catalyzed Coupling
- Reactants : 4-Iodophenylmethylpyrazole and acrylamide boronic ester.
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Conditions : NaHCO₃ in THF/H₂O, 80°C for 24 hours.
- Yield : 60–70%.
Optimization and Challenges
Regioselectivity in Pyrazole Synthesis
Analytical Data and Characterization
Industrial-Scale Considerations
Cost-Effective Catalysts
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-enamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with a saturated prop-2-enamide moiety.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(1H-imidazol-1-yl)methyl]phenyl}prop-2-enamide
- N-{4-[(1H-triazol-1-yl)methyl]phenyl}prop-2-enamide
- N-{4-[(1H-tetrazol-1-yl)methyl]phenyl}prop-2-enamide
Uniqueness
N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. Compared to similar compounds with imidazole, triazole, or tetrazole rings, the pyrazole derivative may exhibit different reactivity and biological activity profiles .
Biological Activity
N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore its mechanism of action, pharmacological properties, and potential therapeutic applications, supported by various research findings and data.
1. Chemical Structure and Synthesis
This compound features a pyrazole ring, which is known for conferring significant biological properties. The synthesis typically involves the reaction of 4-(bromomethyl)phenylprop-2-enamide with 1H-pyrazole in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
The primary mechanism of action for this compound involves its interaction with specific biological targets:
- Ryanodine Receptor (RyR) : This compound acts as an activator of the RyR, which plays a crucial role in calcium signaling within cells. Changes in calcium levels can influence various cellular processes, including muscle contraction and neurotransmitter release .
3. Biological Activities
This compound has been evaluated for several biological activities:
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. Pyrazole derivatives have been reported to show activity against various bacterial strains, including Bacillus subtilis and Escherichia coli, making them potential candidates for antibiotic development .
Anticancer Properties
Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy against different cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. In vivo studies have shown that these compounds can significantly reduce inflammation markers such as TNF-α and IL-6 in animal models .
4. Pharmacokinetics
The pharmacokinetic profile of this compound suggests good systemic exposure and oral bioavailability, which are critical for therapeutic applications. Compounds with similar structures have shown favorable absorption characteristics and metabolic stability .
5. Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic areas:
6. Conclusion
This compound represents a promising compound with multifaceted biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Its interaction with key biological targets like the ryanodine receptor underlines its potential therapeutic applications. Ongoing research is essential to fully elucidate its mechanisms and optimize its use in clinical settings.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation Reaction : Reacting 4-(pyrazol-1-ylmethyl)aniline with acryloyl chloride in anhydrous dichloromethane under nitrogen atmosphere.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Optimization : Adjusting reaction temperature (0–25°C) and stoichiometric ratios (amine:acyl chloride = 1:1.2) improves yield (>75%). Reaction progress is monitored via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 3:7) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include:
- Pyrazole protons: δ 7.5–8.1 ppm (doublets, J = 2.0 Hz).
- Amide NH: δ 10.2 ppm (broad singlet).
- Prop-2-enamide backbone: δ 6.2–6.8 ppm (vinyl protons).
- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch of amide).
- X-ray Crystallography : Resolves spatial arrangement of the pyrazole and phenyl groups .
Advanced Research Questions
Q. How does the pyrazole moiety influence binding affinity to kinase targets, and what structure-activity relationship (SAR) studies support this?
- Methodological Answer :
- Kinase Binding Assays : Surface plasmon resonance (SPR) reveals pyrazole’s role in hydrogen bonding with kinase ATP pockets (e.g., EGFR T790M/L858R mutants).
- SAR Insights :
| Substituent Modification | Effect on IC50 (EGFR) | Reference |
|---|---|---|
| Pyrazole → Imidazole | 10-fold reduction | |
| Methylation at N1 | Improved selectivity |
- Computational docking (AutoDock Vina) identifies pyrazole’s nitrogen atoms as critical for π-π stacking with kinase hydrophobic pockets .
Q. What strategies resolve contradictions in reported biological activities across different cell lines?
- Methodological Answer :
- Isogenic Cell Lines : Use CRISPR-edited cells with uniform EGFR expression levels to isolate compound-specific effects.
- Orthogonal Assays : Combine MTT viability assays with thermal shift assays (TSA) to validate target engagement.
- Meta-Analysis : Cross-reference data from public databases (e.g., ChEMBL) to identify confounding factors (e.g., serum concentration variations) .
Q. How can computational modeling predict off-target effects in kinase inhibition?
- Methodological Answer :
- Kinome-Wide Docking : Use tools like KinomeScan to screen against >400 human kinases. Prioritize hits with ΔG < -8 kcal/mol.
- Molecular Dynamics (MD) Simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) to differentiate selective vs. promiscuous binding.
- Example : this compound shows high selectivity for EGFR over HER2 (ΔΔG = -1.2 kcal/mol) .
Q. What experimental designs are recommended to assess metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS.
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated products.
- CYP Inhibition Studies : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Data Contradiction and Validation
Q. How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?
- Methodological Answer :
- 3D Spheroid Models : Use Matrigel-embedded spheroids to mimic tumor microenvironments. Compare IC50 values with 2D monolayers.
- Hypoxia Induction : Treat spheroids with cobalt chloride (100 µM) to assess compound efficacy under low oxygen.
- Pathway Analysis : RNA-seq of treated spheroids identifies compensatory pathways (e.g., HIF-1α upregulation) .
Formulation and Delivery Challenges
Q. What formulation strategies improve the solubility and bioavailability of this compound?
- Methodological Answer :
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance aqueous solubility (from <10 µg/mL to >200 µg/mL).
- Prodrug Design : Synthesize phosphate esters of the amide group for pH-sensitive release in tumors.
- In Vivo PK Studies : Monitor plasma concentration-time profiles in murine models to calculate bioavailability (AUC0–24) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
